

(±)-Silybin basic chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (±)-Silybin

Cat. No.: B15582544

[Get Quote](#)

An in-depth technical guide on the core chemical and physical properties of **(±)-Silybin**, tailored for researchers, scientists, and drug development professionals.

Introduction

Silybin, also known as silibinin, is the primary bioactive constituent of silymarin, an extract from the seeds of the milk thistle plant (*Silybum marianum*).^{[1][2][3][4]} It is a flavonolignan and exists as a mixture of two diastereomers, Silybin A and Silybin B, in an approximately equimolar ratio.^{[1][3]} Silybin has garnered significant attention in the scientific community for its hepatoprotective, antioxidant, anti-inflammatory, and potential anti-cancer properties.^{[1][4][5][6]} This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **(±)-Silybin**, presenting quantitative data, experimental methodologies, and relevant structural information.

Chemical Identity and Structure

(±)-Silybin is a complex molecule formed by the oxidative coupling of a flavonoid (taxifolin) and a phenylpropanoid (coniferyl alcohol).^{[1][5]} This results in a structure with multiple chiral centers, leading to the existence of its diastereomeric forms, Silybin A ((2R,3R)-2-[(2R,3R)-...]) and Silybin B ((2R,3R)-2-[(2S,3S)-...]).^{[1][5]}

Table 1: General Chemical Identifiers for **(±)-Silybin**

Identifier	Value	Reference
IUPAC Name	(2R,3R)-2-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one	[1][5][8][9]
Synonyms	Silibinin, Flavobin, Silliver, Silybine, Silymarin I	[1][3][5][8][9]
CAS Number	22888-70-6	[1][5][6][8][9][10]
Molecular Formula	C ₂₅ H ₂₂ O ₁₀	[1][3][5][6][8][9][11]
Molecular Weight	482.44 g/mol	[1][3][5][6][9][11]
InChI Key	SEBFKMXJBCUCAI-HKTJVKLFSA-N	[3][6][10]

Physicochemical Properties

The physicochemical properties of silybin, particularly its poor water solubility, are critical determinants of its bioavailability and therapeutic efficacy.[1][12]

Table 2: Key Physicochemical Properties of Silybin

Property	Value	Notes	Reference
Physical Form	Crystalline solid, Pale yellow to amber	Silybin A forms yellowish flat crystals, while Silybin B forms yellow grain crystals.	[1][2][8]
Melting Point	Silybin A: 162–163 °C Silybin B: 158–160 °C Mixture: 164-174 °C	The distinct melting points reflect the different crystal packing of the diastereomers.	[1][6]
pKa	5-OH: 6.63 7-OH: 7.7–7.95 2-OH: 11.0	Silybin behaves as a weak acid in neutral aqueous solutions due to its phenolic hydroxyl groups.	[5][13]
LogP (o/w)	2.4	This value indicates a hydrophobic character.	[11]
Optical Rotation	Silybin A: $[\alpha]_{D^{23}} +20.0^{\circ}$ (c 0.21, acetone) Silybin B: $[\alpha]_{D^{23}} -1.07^{\circ}$ (c 0.28, acetone)	The different optical rotations are a key characteristic of the two diastereomers.	[1]

Solubility Profile

Silybin's solubility is a major challenge in drug development. It is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, having low solubility and high permeability.

Table 3: Solubility of Silybin in Various Solvents

Solvent	Solubility	Reference
Water	< 50 µg/mL (practically insoluble)	[1][12]
Phosphate Buffer (pH 7.2)	~0.5 mg/mL (in 1:9 DMF:PBS)	[8]
Ethanol	~0.1 mg/mL (poorly soluble)	[1][8][12]
Methanol	Poorly soluble	[1][12][13]
Dimethyl Sulfoxide (DMSO)	~10 mg/mL	[1][8]
Dimethylformamide (DMF)	~20 mg/mL	[1][8]
Acetone	Soluble	[1][13]
Chloroform	Insoluble	[1][13]
Petroleum Ether	Insoluble	[1][13]

Spectroscopic Properties

Spectroscopic data is essential for the identification and quantification of silybin.

Table 4: Spectroscopic Data for Silybin

Technique	Data	Reference
UV/Vis Spectroscopy	λ_{max} : 229, 288 nm (in Methanol or Ethanol)	[8][9][14][15][16]
^1H NMR	Spectra are very similar for Silybin A and B, making differentiation difficult. Key signals in DMSO- d_6 include δ 5.91 (H-6), 5.86 (H-8), 5.07 (H-2), and 4.59 (H-3).	[1][5][17]
^{13}C NMR	Similar to ^1H NMR, the spectra for the two diastereomers are nearly identical.	[1][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of silybin.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of silybin in water.

- **Preparation:** Add an excess amount of **(±)-Silybin** powder to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- **Sampling and Dilution:** Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent in which silybin is highly soluble (e.g., methanol or DMSO) to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of silybin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at λ_{max} ~288 nm) or High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the original solubility in the aqueous medium by accounting for the dilution factor. The experiment should be performed in triplicate.

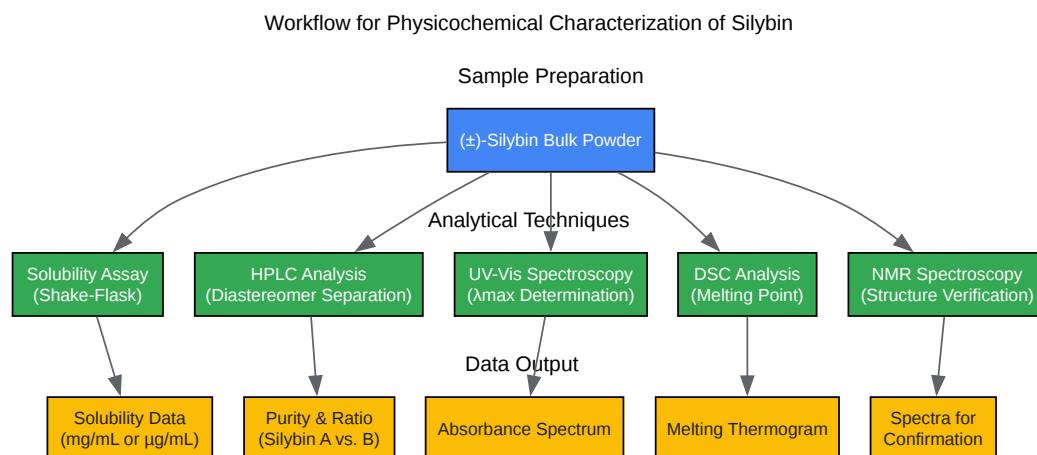
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

HPLC is the most common method for separating and quantifying Silybin A and Silybin B.[\[1\]\[5\]](#)

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is an isocratic mixture of methanol and water.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25-30 $^{\circ}$ C.
 - Detection Wavelength: 288 nm.
- Sample Preparation: Dissolve the silybin sample in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.45 μ m syringe filter before injection.
- Analysis: Inject the sample and record the chromatogram. Silybin A and Silybin B will elute as two distinct, closely-spaced peaks. Identification is based on the retention times compared to purified standards of each diastereomer. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

Visualizations

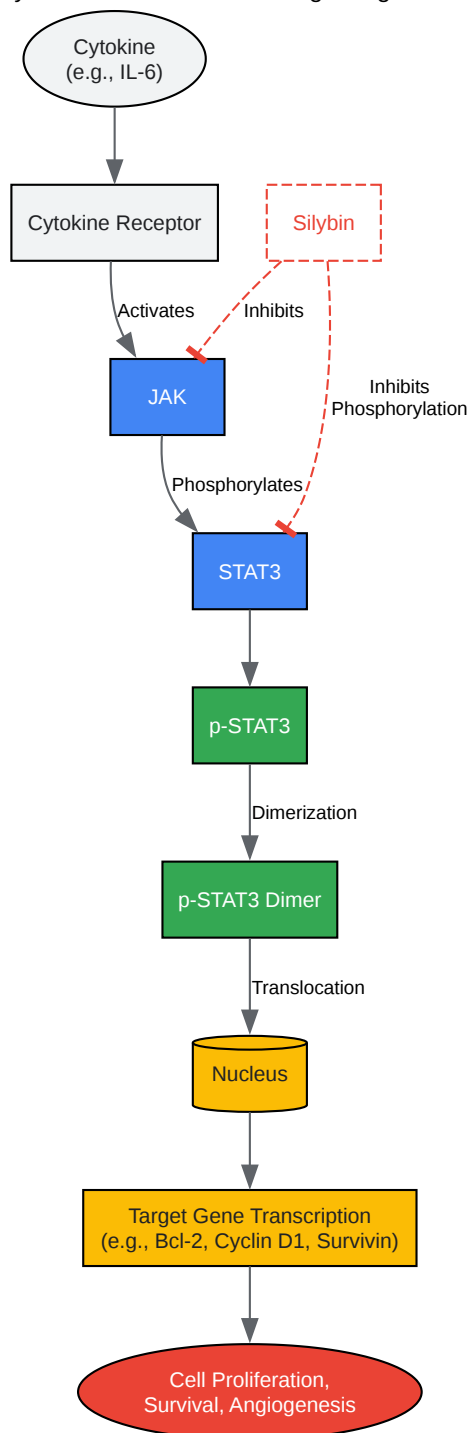
Diagrams are provided to illustrate key experimental workflows and biological interactions.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing **(±)-Silybin**.

Silybin Inhibition of STAT3 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Silybin's inhibitory effect on the JAK/STAT3 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silybin, a Major Bioactive Component of Milk Thistle (*Silybum marianum* L. Gaernt.)—Chemistry, Bioavailability, and Metabolism [mdpi.com]
- 2. silybin, 22888-70-6 [thegoodscentcompany.com]
- 3. Silibinin - Wikipedia [en.wikipedia.org]
- 4. Silibinin | C₂₅H₂₂O₁₀ | CID 31553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Silybin, a Major Bioactive Component of Milk Thistle (*Silybum marianum* L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silybin | 22888-70-6 [chemicalbook.com]
- 7. Silybin | CAS#:802918-57-6 | Chemsrce [chemsrc.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Silymarin [drugfuture.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Silybin | C₂₅H₂₂O₁₀ | CID 1549163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(±)-Silybin basic chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582544#silybin-basic-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com